2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-a]pyrazine core. The tert-butoxycarbonyl (Boc) protecting group is introduced to enhance the stability of the intermediate compounds during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[1,2-a]pyrazine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid
- 3-Bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This structural uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1782248-68-3 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-14-7-9(11(16)17)6-10(14)8-15/h6-7H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
ZYPUHPLPQDPSDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=C(C=C2C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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